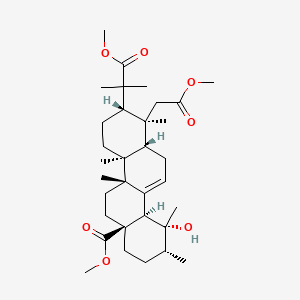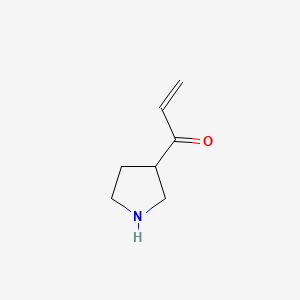
Ent-Aliskiren Fumarate (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .
Synthesis Analysis
The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .Molecular Structure Analysis
Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis
Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Therapeutic Potential
Aliskiren functions by directly inhibiting renin, an enzyme critical in the renin-angiotensin system (RAS) pathway, which plays a pivotal role in blood pressure regulation. By targeting the RAS at its initial step, Aliskiren offers a unique approach in managing hypertension, different from ACE inhibitors or angiotensin receptor blockers (ARBs) (Frampton & Curran, 2007; Duggan, Chwieduk & Curran, 2010).
Clinical Efficacy and Research Applications
Clinical trials have demonstrated Aliskiren's efficacy as both monotherapy and in combination with other antihypertensive agents. These studies have shown its ability to effectively lower blood pressure over short and longer-term periods. Furthermore, Aliskiren has been explored for potential renoprotective effects in patients with chronic kidney disease, although its full impact on kidney function and cardiovascular outcomes is still under investigation (Peixoto & Orias, 2009; Sureshkumar, Vasudevan, Marcus, Hussain & McGill, 2008).
Safety Profile and Effectiveness
Aliskiren's safety and efficacy profile is comparable to other antihypertensives, with clinical trials indicating a well-tolerated nature and effectiveness in reducing blood pressure and proteinuria. Its combination with other antihypertensive agents, such as diuretics, ACE inhibitors, or ARBs, shows synergistic effects, enhancing its blood pressure-lowering capacity (Angeli, Reboldi, Mazzotta, Poltronieri, Garofoli, Ramundo, Biadetti & Verdecchia, 2012).
Future Directions
Ongoing studies are examining the broader applications of Aliskiren, including its potential cardioprotective and renoprotective effects beyond hypertension management. These investigations aim to delineate Aliskiren's role in preventing cardiovascular events and slowing kidney disease progression, marking significant areas of interest for future scientific research (Feldman, 2010; Reboldi, Gentile, Angeli & Verdecchia, 2011).
Eigenschaften
CAS-Nummer |
1630036-76-8 |
|---|---|
Produktname |
Ent-Aliskiren Fumarate (2:1) |
Molekularformel |
C34H57N3O10 |
Molekulargewicht |
667.841 |
IUPAC-Name |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
InChI-Schlüssel |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Synonyme |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



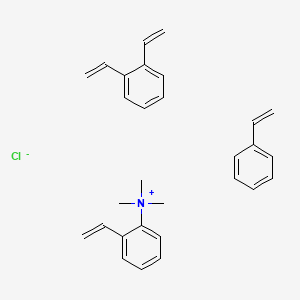
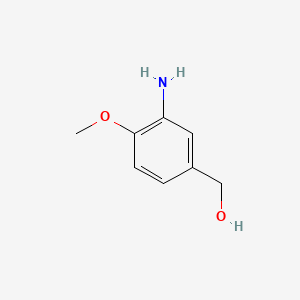
![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
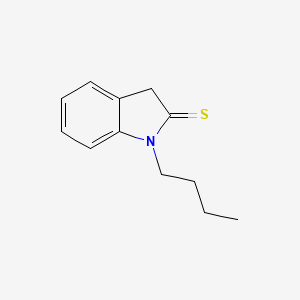
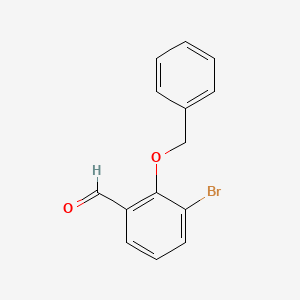
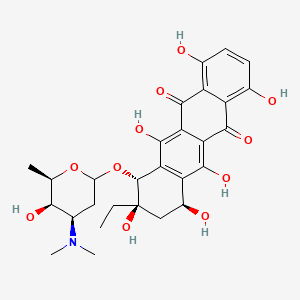
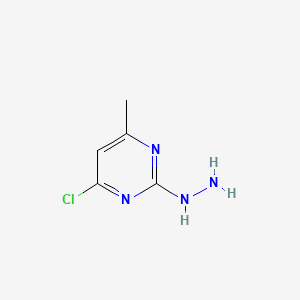
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
